7-Chloro-1H-1,6-naphthyridin-4-one
Overview
Description
7-Chloro-1H-1,6-naphthyridin-4-one is a heterocyclic compound belonging to the class of naphthyridines. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol .
Mechanism of Action
Target of Action
It is known that 1,6-naphthyridines, the class of compounds to which 7-chloro-1h-1,6-naphthyridin-4-one belongs, have a wide range of pharmacological activities, including anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
The mode of action of 1,6-naphthyridines is generally related to their interaction with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of activities associated with 1,6-naphthyridines, it can be inferred that multiple biochemical pathways could be impacted .
Result of Action
Given the broad range of activities associated with 1,6-naphthyridines, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1H-1,6-naphthyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with formamide, followed by cyclization to form the naphthyridine core . Another approach includes the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1H-1,6-naphthyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include naphthyridine N-oxides, dihydro derivatives, and various substituted naphthyridines .
Scientific Research Applications
7-Chloro-1H-1,6-naphthyridin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of quinolones, which are important antibacterial agents.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It has potential anticancer, anti-HIV, and antimicrobial properties.
Industry: The compound is utilized in the development of agrochemicals and photophysical materials.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound of 7-Chloro-1H-1,6-naphthyridin-4-one, which lacks the chloro substituent.
Quinolones: A class of compounds derived from naphthyridines, known for their antibacterial properties.
Uniqueness
This compound is unique due to its chloro substituent, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
7-chloro-1H-1,6-naphthyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-3-6-5(4-11-8)7(12)1-2-10-6/h1-4H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXJMXCMHOCSSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC=C2C1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679454 | |
Record name | 7-Chloro-1,6-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952138-12-4 | |
Record name | 7-Chloro-1,6-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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